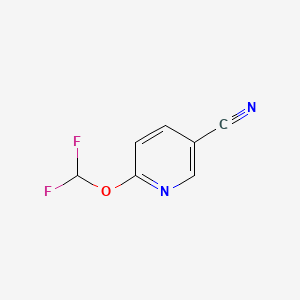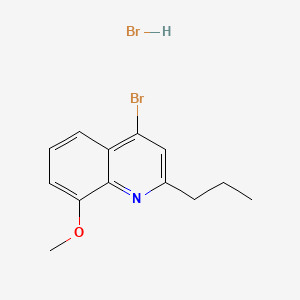
13-Epijhanol
Descripción general
Descripción
13-Epijhanol is a diterpenoid compound . It has a molecular formula of C20H34O2 and a molecular weight of 306.48 .
Molecular Structure Analysis
The molecular structure of 13-Epijhanol is represented by the SMILES string:OCC@@(C)[C@]1([H])CC[C@]3(C)[C@]2([H])CCC@@(C=C)O3 . This indicates the presence of various functional groups and the stereochemistry of the molecule. Physical And Chemical Properties Analysis
13-Epijhanol is a powder . It has a density of 1.0±0.1 g/cm3 and a boiling point of 378.9±15.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Biotechnology and Ethanol Production
13-Epijhanol may have potential applications in the biotechnology sector, particularly in the production of ethanol. Ethanol is a valuable commodity and a source of energy that can be derived from various raw materials, including municipal waste, waste paper, or specific crops . The use of genetically engineered microorganisms for innovative methods of ethanol production is an area where 13-Epijhanol could play a role, possibly as a precursor or a catalyst in the fermentation process.
Pharmaceuticals: Drug Delivery Systems
In the pharmaceutical industry, 13-Epijhanol could be utilized in the development of natural polymer-based drug delivery systems. These systems are crucial for transdermal, percutaneous, oral, and topical drug administration . The compound might be involved in the formulation of hydrogel-and microgel-based delivery systems, which are gaining importance due to their ability to effectively deliver drugs.
Agriculture: Hydrogel Applications
13-Epijhanol might find applications in agriculture, particularly in the formulation of hydrogels. Hydrogels are known for their ability to retain water and nutrients, which can enhance the growth outcomes of seeds and seedlings . They can provide drought resistance, act as reservoirs for nutrients, function as seed coating agents, and improve transplantation success rates.
Food Industry: Processing and Preservation
The food industry could benefit from the application of 13-Epijhanol in the processing and preservation of food products. It could be involved in the extraction of target biomolecules, the development of formulations, and the synthesis of new packaging materials . Additionally, it may play a role in the creation of nanoemulsions for the delivery of nutraceuticals, coloring agents, and antimicrobials .
Energy: Biofuel Production
13-Epijhanol may contribute to the production of biofuels, serving as an additive or a catalyst in the conversion processes. Its role could be significant in enhancing the efficiency of biofuel production, thereby contributing to the development of sustainable energy systems .
Safety and Hazards
Safety measures for handling 13-Epijhanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
[(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXCRDSDZQGGT-HMGBVJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@@](O3)(C)C=C)C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Epijhanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)






